molecular formula C18H20BNO5 B14885627 4,4,5,5-Tetramethyl-2-(3-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B14885627
M. Wt: 341.2 g/mol
InChI Key: FIHDRLPYZGHGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(3-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane is a boronic acid derivative that has gained attention in the field of organic synthesis due to its unique structure and reactivity. This compound is particularly significant in the context of carbon-carbon coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, which is widely used in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of 4,4,5,5-Tetramethyl-2-(3-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method is the two-step substitution reaction. The first step involves the formation of an intermediate compound, which is then reacted with a boronic acid derivative to yield the final product . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-2-(3-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-coupling reactions in synthetic chemistry .

Comparison with Similar Compounds

Similar compounds to 4,4,5,5-Tetramethyl-2-(3-(4-nitrophenoxy)phenyl)-1,3,2-dioxaborolane include other boronic acid derivatives, such as:

These compounds share similar structural features and reactivity but differ in their specific substituents and applications

Properties

Molecular Formula

C18H20BNO5

Molecular Weight

341.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C18H20BNO5/c1-17(2)18(3,4)25-19(24-17)13-6-5-7-16(12-13)23-15-10-8-14(9-11-15)20(21)22/h5-12H,1-4H3

InChI Key

FIHDRLPYZGHGON-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.